molecular formula C21H18N2O6 B2687159 Methyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)quinoline-2-carboxylate CAS No. 1358309-45-1

Methyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)quinoline-2-carboxylate

Cat. No. B2687159
CAS RN: 1358309-45-1
M. Wt: 394.383
InChI Key: BFOAGTLWQUYMOE-UHFFFAOYSA-N
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Description

The compound is a quinoline derivative with a methyl carboxylate group at the 2-position and a 2,3-dihydrobenzo[b][1,4]dioxin-6-ylamino-2-oxoethoxy group at the 4-position . Quinolines are aromatic compounds with a fused benzene and pyridine ring, and they are often used in medicinal chemistry due to their wide range of biological activities .


Molecular Structure Analysis

The overall geometry of similar molecules is often largely planar, but slightly kinked, leading to a dihedral angle between the planes of the benzene rings . The exact geometry would need to be confirmed by X-ray crystallography or computational methods .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich aromatic rings and the various functional groups present. The carboxylate group could potentially undergo reactions with nucleophiles, and the ether and amine groups could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present. The compound is likely to be solid at room temperature, and its solubility would depend on the polarity of the solvent .

Scientific Research Applications

Synthesis and Biological Applications

Quinoline derivatives have been extensively explored for their synthesis and potential biological activities. For instance, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrates the interest in developing potent cytotoxins against various cancer cell lines, showcasing the potential of quinoline compounds in cancer research (Deady et al., 2003).

Optical and Material Science Applications

In the field of materials science, quinoline derivatives have been investigated for their optical properties and potential applications in photodiodes. A study on pyrimidine fused quinolone carboxylate moiety explored its suitability for photodiode applications, highlighting the relevance of quinoline derivatives in developing organic electronic devices (Elkanzi et al., 2020).

Chemical Synthesis and Methodology Development

The development of new synthetic routes and methodologies is a significant aspect of research involving quinoline derivatives. Research has been conducted on novel synthesis approaches for functionalized dihydroimidazo[2,1-a]isoquinolines and quinolines, indicating the chemical versatility and potential for diverse applications of quinoline-based compounds (Arab-Salmanabadi et al., 2015).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Quinoline derivatives often interact with biological targets via pi-stacking interactions, hydrogen bonding, and ionic interactions .

Future Directions

Future research could involve synthesizing this compound and studying its physical and chemical properties, reactivity, and potential biological activity. It could also be interesting to explore its potential uses in medicinal chemistry, given the biological activity of many quinoline derivatives .

properties

IUPAC Name

methyl 4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethoxy]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O6/c1-26-21(25)16-11-18(14-4-2-3-5-15(14)23-16)29-12-20(24)22-13-6-7-17-19(10-13)28-9-8-27-17/h2-7,10-11H,8-9,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOAGTLWQUYMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2C(=C1)OCC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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